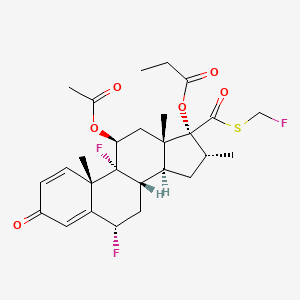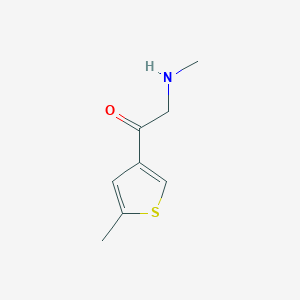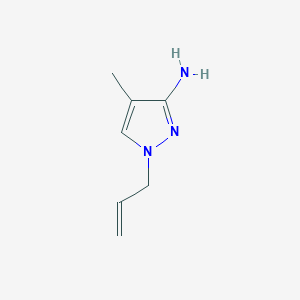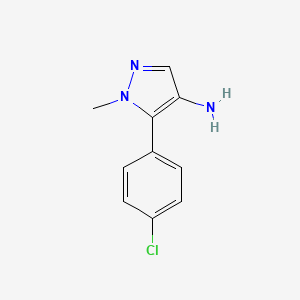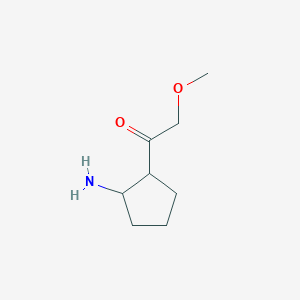![molecular formula C7H5NS2 B13154217 Thieno[3,2-b]pyridine-6-thiol](/img/structure/B13154217.png)
Thieno[3,2-b]pyridine-6-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-b]pyridine-6-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridine-6-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thieno[3,2-b]pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to facilitate the cyclization and functionalization of the thienopyridine core .
Análisis De Reacciones Químicas
Types of Reactions
Thieno[3,2-b]pyridine-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, sulfides, and various substituted thienopyridine derivatives .
Aplicaciones Científicas De Investigación
Thieno[3,2-b]pyridine-6-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer, antifungal, and anti-inflammatory effects.
Medicine: this compound derivatives are being explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of thieno[3,2-b]pyridine-6-thiol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of certain enzymes, such as Pim-1 kinase, which plays a role in cancer cell proliferation. The compound may also interact with other cellular targets, leading to apoptosis or cell cycle arrest in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyridine: Another member of the thienopyridine family with similar biological activities.
Thieno[3,4-b]pyridine: Known for its use in organic electronics and materials science.
Thieno[2,3-d]pyrimidine: Exhibits significant pharmacological properties, including anticancer and antimicrobial activities
Uniqueness
Thieno[3,2-b]pyridine-6-thiol is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C7H5NS2 |
|---|---|
Peso molecular |
167.3 g/mol |
Nombre IUPAC |
thieno[3,2-b]pyridine-6-thiol |
InChI |
InChI=1S/C7H5NS2/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H |
Clave InChI |
JTIZEWWKHGVTJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1N=CC(=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









